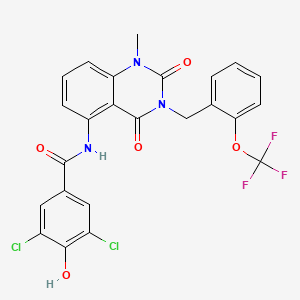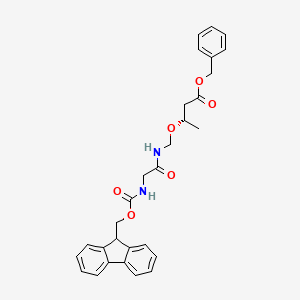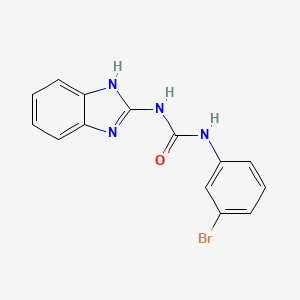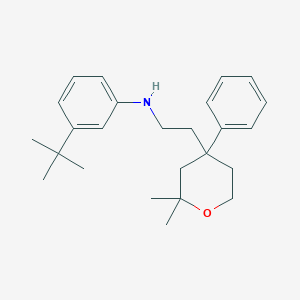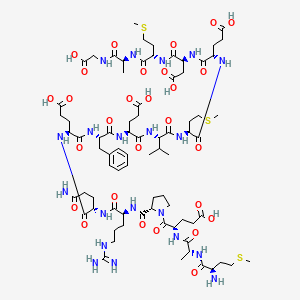![molecular formula C10H21N3O2 B15137426 (2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)
(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of KR-27425 involves the reaction of (E)-2-(hydroxyimino)acetamide with 2-((4-methylpentyl)amino)ethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product . Industrial production methods for KR-27425 are not widely documented, but the synthesis can be scaled up by optimizing reaction conditions and using industrial-grade equipment.
Chemical Reactions Analysis
KR-27425 undergoes several types of chemical reactions, including:
Oxidation: KR-27425 can be oxidized under specific conditions to form various oxidized derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
KR-27425 exerts its effects by reactivating paraoxon-inhibited acetylcholinesterase. The compound binds to the active site of the inhibited enzyme and facilitates the removal of the paraoxon moiety, thereby restoring the enzyme’s activity . Molecular docking simulations have shown that KR-27425 has a high affinity for the active site of acetylcholinesterase, allowing it to effectively reactivate the enzyme .
Comparison with Similar Compounds
KR-27425 is unique among acetylcholinesterase reactivators due to its non-pyridinium oxime structure. Similar compounds include:
Pralidoxime: A pyridinium oxime reactivator commonly used in clinical settings.
Obidoxime: Another pyridinium oxime reactivator with a different structure and reactivation profile.
KR-27425’s non-pyridinium structure allows it to cross the blood-brain barrier more effectively, making it a promising candidate for treating central nervous system effects of organophosphorus agent intoxication .
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2E)-2-hydroxyimino-N-[2-(4-methylpentylamino)ethyl]acetamide |
InChI |
InChI=1S/C10H21N3O2/c1-9(2)4-3-5-11-6-7-12-10(14)8-13-15/h8-9,11,15H,3-7H2,1-2H3,(H,12,14)/b13-8+ |
InChI Key |
QHTVVFDZSYXSOC-MDWZMJQESA-N |
Isomeric SMILES |
CC(C)CCCNCCNC(=O)/C=N/O |
Canonical SMILES |
CC(C)CCCNCCNC(=O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-[[2,4-bis(trifluoromethyl)phenyl]methyl]-2,3-dihydroindol-5-yl]cyclohexanesulfonamide](/img/structure/B15137351.png)

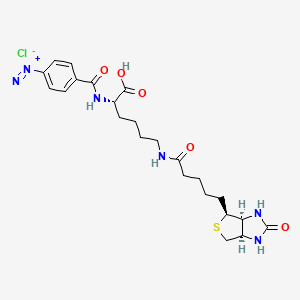
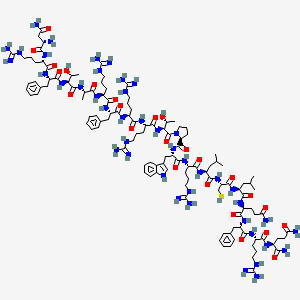
![2-[3,5-dicyano-6-(dimethylamino)-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B15137358.png)
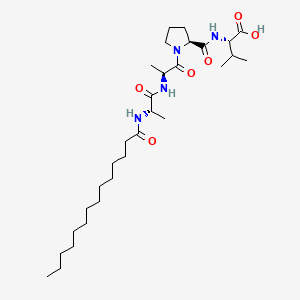
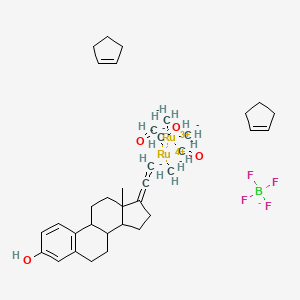

![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)
